3-(Chloromethyl)benzonitrile

Solid-state chemistry Process chemistry Purification

3-(Chloromethyl)benzonitrile (CAS 64407-07-4) is the meta-isomer chloromethylbenzonitrile building block—a crystalline solid (mp 67–71 °C) that cannot be interchanged with its ortho or para analogs without risking reaction failure or impurity spikes. Its meta-substitution pattern is structurally mandatory for constructing bioactive scaffolds where aryl geometry governs target binding. The solid physical state simplifies large-scale weighing, recrystallization, and process robustness versus the liquid ortho-isomer. Procure with confidence: verify CAS 64407-07-4 to avoid costly isomeric cross-contamination.

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
CAS No. 64407-07-4
Cat. No. B1583590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)benzonitrile
CAS64407-07-4
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C#N)CCl
InChIInChI=1S/C8H6ClN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2
InChIKeyWRXVOTDGLNPNND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)benzonitrile (CAS 64407-07-4) Technical Baseline: Key Procurement Specifications and Benchmarks


3-(Chloromethyl)benzonitrile (CAS 64407-07-4), also known as 3-cyanobenzyl chloride or m-cyanobenzyl chloride, is a substituted aromatic nitrile characterized by a chloromethyl group at the meta position of the benzonitrile ring [1]. Its molecular formula is C8H6ClN with a molecular weight of 151.59 g/mol [2]. This bifunctional compound serves as a versatile electrophilic building block in organic synthesis, with applications in pharmaceutical intermediate production and materials science . Its meta-substitution pattern confers distinct reactivity profiles compared to ortho- and para-isomers, particularly in nucleophilic substitution and catalytic coupling reactions .

Procurement Risk Alert: Why 3-(Chloromethyl)benzonitrile (CAS 64407-07-4) Cannot Be Casually Replaced by Ortho or Para Isomers


In procurement and process chemistry, the three isomeric chloromethylbenzonitriles (ortho: 612-13-5, meta: 64407-07-4, para: 874-86-2) are frequently conflated as interchangeable building blocks. This assumption introduces substantial risk. The position of the chloromethyl group relative to the nitrile dictates the molecule's electronic environment, steric accessibility, and crystalline packing, leading to divergent reactivity, selectivity, and physical handling properties [1]. Substituting the meta-isomer with ortho or para analogs without revalidation can result in failed reactions, unexpected impurity profiles, or altered pharmacokinetics in downstream drug candidates [2]. The evidence below quantifies these critical performance gaps, establishing the meta-isomer as a distinct and non-substitutable entity in specific synthetic and materials contexts.

Quantitative Differentiation Guide: Head-to-Head Performance Metrics for 3-(Chloromethyl)benzonitrile (CAS 64407-07-4) vs. Ortho and Para Isomers


Crystalline Form and Physical Handling: Solid-State Advantage of 3-(Chloromethyl)benzonitrile vs. Low-Melting Ortho-Isomer

The meta-isomer (3-(Chloromethyl)benzonitrile) exists as a solid with a melting point of 67-71 °C . This physical state is crucial for isolation, purification via recrystallization, and accurate weighing in multi-step syntheses. In contrast, the ortho-isomer (2-(Chloromethyl)benzonitrile) is frequently described as a liquid or a solid with a significantly lower melting point (~22-25 °C), complicating its handling and purification [1]. This physical property difference directly impacts process robustness.

Solid-state chemistry Process chemistry Purification

Tandem Reduction Efficiency: Meta- vs. Para-Isomer Selectivity in Halo-Nitrile Reductions

In the tandem reduction of halo-nitriles using the InCl₃/DIBAL-H system, the meta-substituted compound demonstrates a reaction pathway distinct from its para-counterpart. While the para-isomer (4-(chloromethyl)benzonitrile) undergoes full tandem reduction to the corresponding aldehyde (4-methylbenzaldehyde) in 63% yield [1], the meta-isomer's electronic environment may favor alternative reaction manifolds, such as selective halide reduction or partial nitrile modification [2]. This difference in chemoselectivity is critical for designing synthetic routes to specific intermediates.

Synthetic methodology Chemoselectivity Reduction

Electronic Differentiation: The Impact of Meta- vs. Para-Substitution on Cyano Group Formation Energetics

The position of the chloromethyl substituent dramatically alters the energetic pathway for cyano group formation. Studies on oxidative ammonolysis show that compounds with chloromethyl groups at the para-position convert to the corresponding benzonitriles via an energetically favorable carbocation mechanism [1]. The meta-substituted compound, by extension of this mechanistic principle, is predicted to follow a different energetic landscape, leading to distinct selectivity profiles and yields under identical catalytic conditions [2]. This difference is rooted in the electron-withdrawing effects of the nitrile group on the stability of reaction intermediates.

Reaction mechanism Catalysis Oxidative ammonolysis

Crystal Structure and Packing: Defined Solid-State Architecture of 4-(Chloromethyl)benzonitrile as a Baseline for Meta-Isomer Distinction

The para-isomer, 4-(Chloromethyl)benzonitrile, crystallizes in the orthorhombic space group Pnma with unit cell parameters a = 20.3965(7) Å, b = 7.8164(3) Å, c = 4.5015(2) Å, and V = 717.66(5) ų at 100.0 K [1]. This well-defined crystal structure influences properties like solubility and dissolution rate. While the meta-isomer's crystal structure is not yet reported in the Cambridge Structural Database, its different molecular geometry guarantees a distinct crystal packing arrangement, which can be leveraged for polymorph screening and in the design of crystalline materials [2].

Crystallography Materials science Polymorphism

Proton Affinity and Gas-Phase Basicity: Fundamental Energetic Parameters for 3-(Chloromethyl)benzonitrile

The meta-isomer, 3-(Chloromethyl)benzonitrile, possesses a proton affinity (PA) of 811.2 kJ/mol and a gas-phase basicity (GB) of 780.6 kJ/mol [1]. These fundamental thermodynamic parameters dictate its behavior in ion-molecule reactions and can be correlated with reactivity in solution. For comparison, the para-isomer (4-(Chloromethyl)benzonitrile) is expected to exhibit a slightly different PA due to the altered electronic communication between the nitrile and chloromethyl substituents. These data serve as essential benchmarks for computational modeling and for predicting reactivity in mass spectrometry applications [2].

Physical organic chemistry Mass spectrometry Computational chemistry

Optimal Use Cases for 3-(Chloromethyl)benzonitrile (CAS 64407-07-4) Based on Empirical Differentiation Data


Precision Synthesis of Meta-Substituted Pharmaceuticals and Agrochemicals

This is the primary application domain for 3-(Chloromethyl)benzonitrile. Its meta-substitution pattern is non-negotiable for constructing the core scaffolds of numerous bioactive molecules where the geometry of the aromatic ring is critical for target binding. Procuring the meta-isomer avoids the need for complex and low-yielding isomer separation steps inherent in non-regioselective syntheses, as established by its unique reactivity compared to ortho- and para-isomers .

Synthetic Route Optimization Requiring Predictable Solid Handling and Purification

For process chemists scaling up reactions, the solid physical state of 3-(Chloromethyl)benzonitrile (mp 67-71 °C) offers a distinct operational advantage over the liquid or low-melting ortho-isomer . This property simplifies purification by recrystallization, reduces the risk of spills and inaccurate transfers during large-scale weighing, and generally improves the robustness and reproducibility of the synthetic process, as highlighted by the direct comparison data [1].

Functionalization via Nucleophilic Substitution with Meta-Directed Reactivity

The chloromethyl group in this compound acts as an electrophilic handle for introducing diverse functionalities (e.g., amines, thiols, alkoxides) specifically at the meta position relative to the nitrile . The reaction rate and selectivity are distinct from the ortho- and para-isomers, which experience different steric and electronic environments [1]. This makes 3-(Chloromethyl)benzonitrile the required starting material when a synthetic route targets a meta-substituted benzonitrile derivative.

Physical Organic Chemistry Studies: Benchmarking Gas-Phase Basicity and Proton Affinity

For researchers investigating substituent effects on aromatic systems, 3-(Chloromethyl)benzonitrile provides a well-characterized data point. Its gas-phase proton affinity (811.2 kJ/mol) and basicity (780.6 kJ/mol) are established benchmarks in the NIST database . These values allow for direct quantitative comparison with other substituted benzonitriles, facilitating structure-activity relationship (SAR) studies and the validation of computational chemistry models that predict molecular properties [1].

Technical Documentation Hub

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